5-Bromo-7-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine typically involves the bromination and methoxylation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of 3-bromo-5-methoxypyridine with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of potassium carbonate as a base. The mixture is then heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-7-one, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Another compound in the same family with similar biological activities.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry and drug design.
Uniqueness
5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and bromine at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-7-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-6(9)4-7-2-3-10-11(7)8/h2-5H,1H3 |
InChI Key |
KTEFZQHICGRGJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=NN21)Br |
Origin of Product |
United States |
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